1-(4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
Overview
Description
1-(4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine, also known as MNPS, is a compound used in scientific research for its ability to inhibit certain enzymes and receptors. The synthesis of MNPS involves several steps, and the resulting compound has been studied extensively for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine involves its ability to bind to and inhibit the activity of certain enzymes and receptors. For example, this compound binds to the catalytic domain of PKC and inhibits its activity by preventing the transfer of phosphate groups to target proteins. Similarly, this compound binds to the NMDA receptor and prevents the influx of calcium ions into the cell, which is necessary for the receptor to function properly.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme or receptor being inhibited. For example, inhibition of PKC by this compound can lead to decreased cell growth and differentiation, while inhibition of the NMDA receptor can lead to impaired synaptic plasticity and learning and memory.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine in lab experiments is its specificity for certain enzymes and receptors. This allows researchers to study the effects of inhibiting these targets without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity, as high concentrations of the compound can lead to cell death.
Future Directions
There are several potential future directions for research involving 1-(4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine. For example, this compound could be used to study the role of PKC in various diseases such as cancer and neurodegenerative disorders. This compound could also be used to study the role of the NMDA receptor in synaptic plasticity and learning and memory, and to develop new drugs that target this receptor. Additionally, this compound could be modified to improve its specificity and reduce its potential toxicity.
Scientific Research Applications
1-(4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine has been used in scientific research for its ability to inhibit certain enzymes and receptors. For example, this compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell growth and differentiation. This compound has also been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory.
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-26-17-6-2-15(3-7-17)14-19-10-12-20(13-11-19)27(24,25)18-8-4-16(5-9-18)21(22)23/h2-9H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZKMANCBZDTKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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